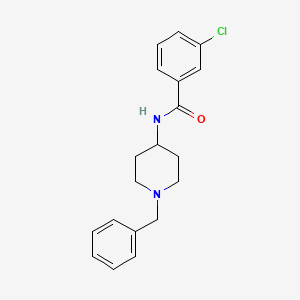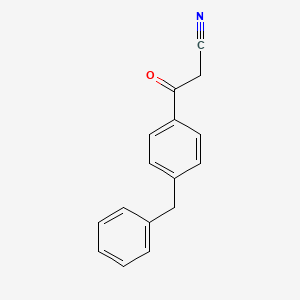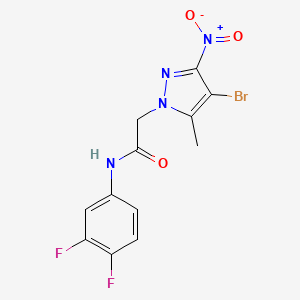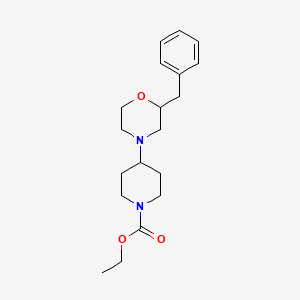![molecular formula C16H12INO3 B6110499 (E)-2-[(2-iodobenzoyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B6110499.png)
(E)-2-[(2-iodobenzoyl)amino]-3-phenylprop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-[(2-iodobenzoyl)amino]-3-phenylprop-2-enoic acid is an organic compound characterized by the presence of an iodine atom, a benzoyl group, and a phenylprop-2-enoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-[(2-iodobenzoyl)amino]-3-phenylprop-2-enoic acid typically involves the following steps:
Formation of the Iodobenzoyl Intermediate: The initial step involves the iodination of benzoyl chloride to form 2-iodobenzoyl chloride.
Amidation Reaction: The 2-iodobenzoyl chloride is then reacted with an appropriate amine to form the corresponding amide.
Condensation Reaction: The final step involves the condensation of the amide with cinnamic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(E)-2-[(2-iodobenzoyl)amino]-3-phenylprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Hydroxylated or aminated derivatives.
科学的研究の応用
(E)-2-[(2-iodobenzoyl)amino]-3-phenylprop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of (E)-2-[(2-iodobenzoyl)amino]-3-phenylprop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Iodobenzamide: Shares the iodobenzoyl moiety but lacks the phenylprop-2-enoic acid group.
Cinnamic Acid Derivatives: Similar in structure due to the presence of the phenylprop-2-enoic acid moiety but differ in the substituents on the benzene ring.
Uniqueness
(E)-2-[(2-iodobenzoyl)amino]-3-phenylprop-2-enoic acid is unique due to the combination of the iodobenzoyl and phenylprop-2-enoic acid moieties, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
特性
IUPAC Name |
(E)-2-[(2-iodobenzoyl)amino]-3-phenylprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12INO3/c17-13-9-5-4-8-12(13)15(19)18-14(16(20)21)10-11-6-2-1-3-7-11/h1-10H,(H,18,19)(H,20,21)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMPXKQYJTZCHV-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2-BROMO-4-METHYLPHENOXY)-N'-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE](/img/structure/B6110429.png)



![(3R,4R)-4-(4-methylpiperazin-1-yl)-1-[(3-phenoxyphenyl)methyl]piperidin-3-ol](/img/structure/B6110455.png)
![4-bromo-N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-2-thiophenecarboxamide](/img/structure/B6110461.png)
![3-[(2E)-2-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE](/img/structure/B6110468.png)

![N-ethyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6110488.png)
![2-(1,3-benzodioxol-5-yloxy)-N-(5,6-dimethyl-4-oxo-2-sulfanylthieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B6110494.png)
![2-[(5-Bromo-2-iminopyridin-1-yl)methyl]benzonitrile;hydrobromide](/img/structure/B6110516.png)
![1-(1-benzofuran-2-yl)-2-{[5-(4-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B6110519.png)
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]acetamide](/img/structure/B6110525.png)
![1-(2,3-difluorobenzyl)-4-{1-[(1-methylcyclopropyl)carbonyl]-3-pyrrolidinyl}piperidine](/img/structure/B6110529.png)
